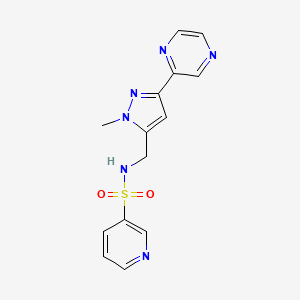
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide" is a heterocyclic compound that features a pyridine-3-sulfonamide scaffold, which is a common structural motif in medicinal chemistry due to its potential biological activities. The pyrazinyl and pyrazolyl substituents suggest that the compound could have interesting chemical properties and biological activities, potentially including antifungal and antibacterial properties as indicated by similar structures in the provided papers .
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting from substituted pyridine sulfonamides. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide and proceeding through intermediates such as N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted to the desired triazole derivatives . Similar synthetic strategies could be applied to the target compound, with appropriate modifications to incorporate the pyrazinyl and pyrazolyl groups.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar geometry around the pyridine ring, with potential for intramolecular hydrogen bonding between the sulfonamide group and the nitrogen atoms of the pyrazole and pyrazinyl rings. This could influence the binding interactions with biological targets, as seen in docking studies of related compounds with enzymes like Candida albicans lanosterol 14α-demethylase .
Chemical Reactions Analysis
Compounds with a pyridine-3-sulfonamide scaffold can participate in various chemical reactions. For example, they can undergo cycloaddition reactions to form pyrazolo[1,5-a]pyridine derivatives . The presence of the pyrazinyl and pyrazolyl groups could also allow for additional reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the sulfonamide group, which is known to increase solubility in water due to its polarity. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects. The compound's biological activity could be significant, as related sulfonamide derivatives have shown efficacy against various strains of bacteria and fungi, with some exhibiting greater efficacy than standard drugs like fluconazole .
Propriétés
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-11(7-13(19-20)14-10-16-5-6-17-14)8-18-23(21,22)12-3-2-4-15-9-12/h2-7,9-10,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGDASHWMRDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

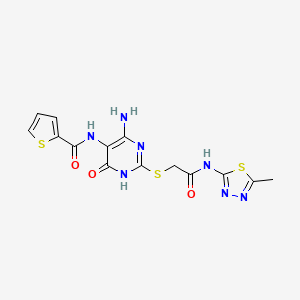

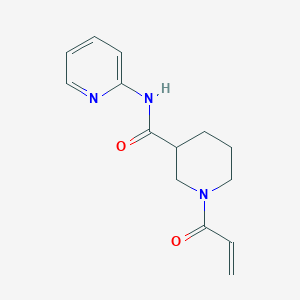
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)
![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)
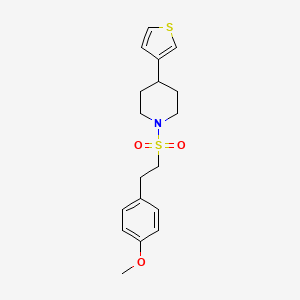
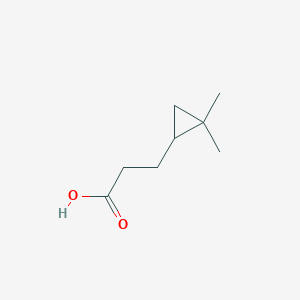
![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)

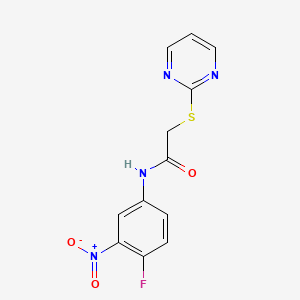
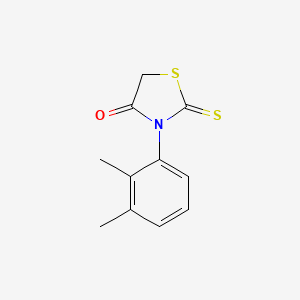
![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)
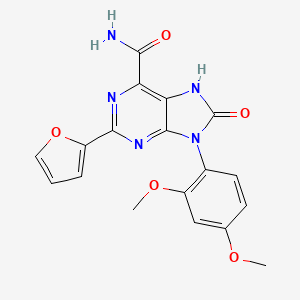
![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)